molecular formula C8H7BrF2O3S B8366679 4-Bromo-2,6-difluorobenzyl methanesulfonate

4-Bromo-2,6-difluorobenzyl methanesulfonate

Cat. No.: B8366679
M. Wt: 301.11 g/mol
InChI Key: RVBKHRXWOUVREK-UHFFFAOYSA-N
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Description

4-Bromo-2,6-difluorobenzyl methanesulfonate is a useful research compound. Its molecular formula is C8H7BrF2O3S and its molecular weight is 301.11 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H7BrF2O3S

Molecular Weight

301.11 g/mol

IUPAC Name

(4-bromo-2,6-difluorophenyl)methyl methanesulfonate

InChI

InChI=1S/C8H7BrF2O3S/c1-15(12,13)14-4-6-7(10)2-5(9)3-8(6)11/h2-3H,4H2,1H3

InChI Key

RVBKHRXWOUVREK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCC1=C(C=C(C=C1F)Br)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a solution of 4-bromo-2,6-difluorobenzyl alcohol (1.00 g, 4.48 mmol) in dry CH2Cl2 (20 mL) was treated at 0° C. with Et3N (0.81 mL, 5.79 mmol) followed by DMAP (55 mg, 0.45 mmol) and Ms-Cl (0.37 mL, 4.71 mmol). After stirring at 0° C. for 0.5 h and at rt for 1 h, the reaction was quenched with water (10 mL). The org. layer was dried over MgSO4, filtered, and the solvents were removed under reduced pressure to give crude (4-bromo-2,6-difluorophenyl)methyl methanesulfonate as a yellow oil. This material was dissolved in dry DMF (6 mL) and treated with NaN3 (93 mg, 1.41 mmol) at 80° C. until completion of the reaction. The reaction mixture was then cooled down to rt and partitioned between EA and water. The layers were separated and the org. layer dried over MgSO4, filtered and concentrated under reduced pressure to give crude 1-(azidomethyl)-4-bromo-2,6-difluorobenzene as a yellow oil. LC-MS-conditions 01: tR=1.00 min.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
0.81 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.37 mL
Type
reactant
Reaction Step Three
Name
Quantity
55 mg
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of (4-bromo-2,6-difluorophenyl)methanol (24.8 g, 112.1 mmol) in CH2Cl2 (400 mL) was added TEA (22.68 g, 224.28 mmol) and methylsulfonyl chloride (12.84 mL, 156.9 mmol) at 0° C. The reaction was stirred at 0° C. for 1 h, quenched with aqueous NH4Cl, and diluted with EtOAc. The organic layer was washed with 1N HCl (2×), H2O, brine, dried over MgSO4, and condensed to give the desired compound.
Quantity
24.8 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
22.68 g
Type
reactant
Reaction Step One
Quantity
12.84 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

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